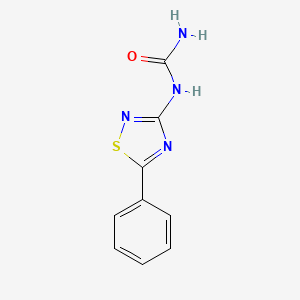![molecular formula C16H15N3O4 B14400756 (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine is a complex organic compound characterized by the presence of ethoxy and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine typically involves the reaction of 4-ethoxybenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production process is optimized to maximize yield and minimize waste, making it economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)(4-nitrophenyl) diazene: This compound shares structural similarities but differs in the presence of a methoxy group instead of an ethoxy group.
4-Nitrophenyl phosphate disodium salt hexahydrate: Although structurally different, it shares the nitrophenyl group and is used in similar research applications.
Uniqueness
The uniqueness of (NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H15N3O4 |
|---|---|
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-15-9-3-12(4-10-15)16(18-20)11-17-13-5-7-14(8-6-13)19(21)22/h3-11,20H,2H2,1H3/b17-11?,18-16- |
InChI-Schlüssel |
BGUBXLJMIBPLTK-IJCFWXMSSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C(=N\O)/C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=NO)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



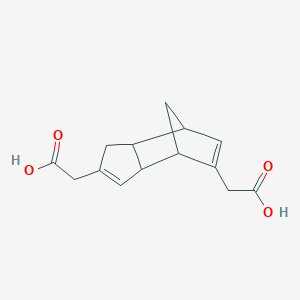

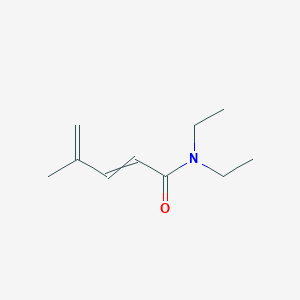

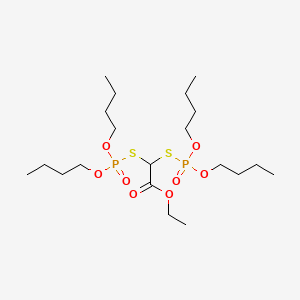
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
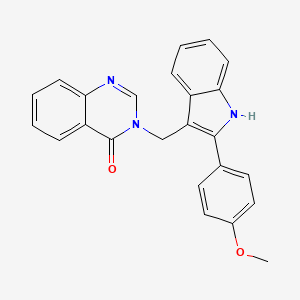

![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)

